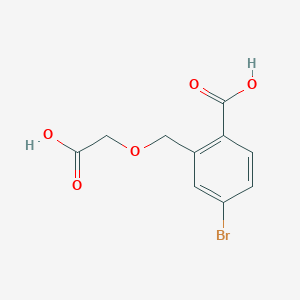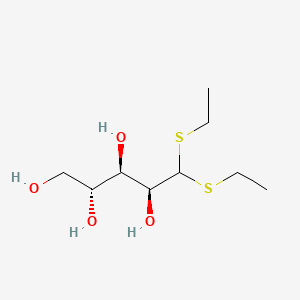
3-(4-Propylphenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Propylphenyl)azetidine Hydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Propylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Propylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Propylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Propylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The ring strain in the azetidine structure allows it to participate in unique chemical reactions, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-(4-Propylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern and the presence of the propylphenyl group. This substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H18ClN |
|---|---|
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
3-(4-propylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-3-10-4-6-11(7-5-10)12-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H |
InChI-Schlüssel |
ZLRFONCEERSRMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)










![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
